4-Chloro-3-fluoro-2-methylpyridine
Overview
Description
4-Chloro-3-fluoro-2-methylpyridine is a chemical compound with the molecular formula C6H5ClFN. It is a liquid at room temperature and is stored in an inert atmosphere at 2-8°C . The compound has a molecular weight of 145.56 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with chlorine, fluorine, and methyl groups attached at the 4th, 3rd, and 2nd positions, respectively .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 145.56 . The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Efficient Synthesis Processes
- The compound has been utilized in efficient synthetic pathways, such as the synthesis of cognition-enhancing drug candidates through functionalization processes. This highlights its role in developing potentially beneficial pharmaceuticals (Pesti et al., 2000).
Structural and Catalytic Applications
- Studies on halogenated tennimides and trezimides have shown the impact of halogen bonding and solvent role on porous network formation and inclusion, indicating the compound's utility in material science for creating structured materials (Mocilac & Gallagher, 2016).
Nucleophilic Substitution Reactions
- Research into the reactivity of fluorinated and chlorinated pyridines toward sodium ethoxide has provided valuable insights into factors governing the rates of nucleophilic aromatic substitutions, which is crucial for chemical synthesis strategies (Schlosser & Rausis, 2005).
Molecular Spectroscopy and Quantum Chemistry
- Investigations into internal rotation and chlorine nuclear quadrupole coupling in chlorofluorotoluene explored by microwave spectroscopy and quantum chemistry, provide insights into molecular behavior that can inform the design of new molecules and materials (Nair et al., 2020).
Catalytic Systems for Chemical Reactions
- The role of metal oxide catalysts in the fluorination of chloropyridine to synthesize fluoropyridine showcases the compound's significance in catalytic systems, enhancing the efficiency of chemical transformations (Cochon et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 4-chloro-3-fluoro-2-methylpyridine belongs, have been used in the synthesis of various biologically active compounds . They have been used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer .
Mode of Action
It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be involved in various synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines .
Pharmacokinetics
The compound’s molecular weight is 14556 , which could influence its absorption and distribution in the body.
Result of Action
Fluoropyridines have been used in the synthesis of various biologically active compounds .
Action Environment
The compound is typically stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.
Properties
IUPAC Name |
4-chloro-3-fluoro-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKONHJYDMVSGAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595852 | |
Record name | 4-Chloro-3-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195251-01-4 | |
Record name | 4-Chloro-3-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-fluoro-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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